molecular formula C4H9F2NO B1382104 4-Amino-1,1-difluorobutan-2-ol CAS No. 1538626-71-9

4-Amino-1,1-difluorobutan-2-ol

Cat. No.: B1382104
CAS No.: 1538626-71-9
M. Wt: 125.12 g/mol
InChI Key: ZNUZTAYYIQVQKJ-UHFFFAOYSA-N
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Description

4-Amino-1,1-difluorobutan-2-ol is an organic compound with the molecular formula C4H9F2NO and a molecular weight of 125.12 g/mol . This compound is characterized by the presence of an amino group (-NH2) and two fluorine atoms attached to the butanol backbone, making it a unique fluorinated alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,1-difluorobutan-2-ol typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 4-chloro-1,1-difluorobutane with ammonia under controlled conditions to replace the chlorine atom with an amino group . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,1-difluorobutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-1,1-difluorobutan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1,1-difluorobutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by binding to specific receptor sites and altering their conformation .

Comparison with Similar Compounds

Comparison: 4-Amino-1,1-difluorobutan-2-ol is unique due to the presence of two fluorine atoms at the same carbon, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits higher stability and enhanced binding affinity towards molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-amino-1,1-difluorobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NO/c5-4(6)3(8)1-2-7/h3-4,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUZTAYYIQVQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538626-71-9
Record name 4-amino-1,1-difluorobutan-2-ol
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